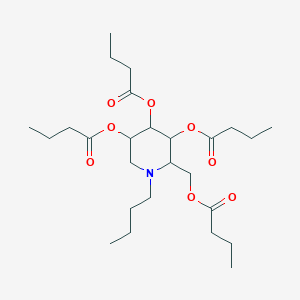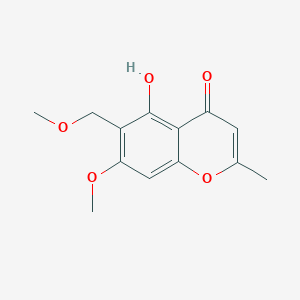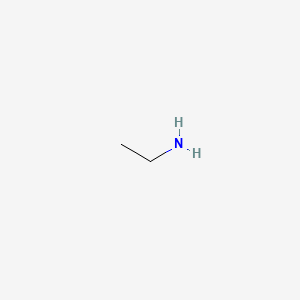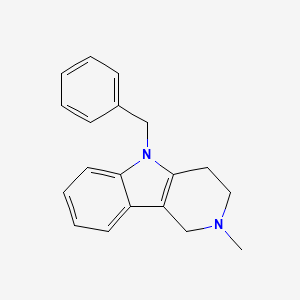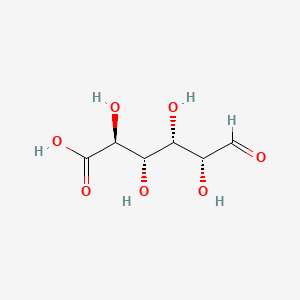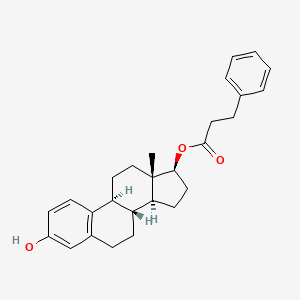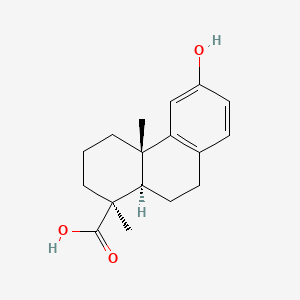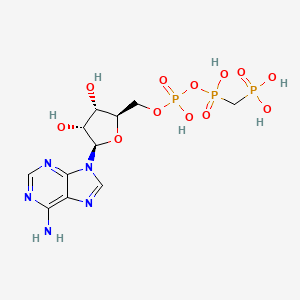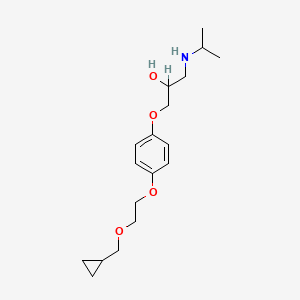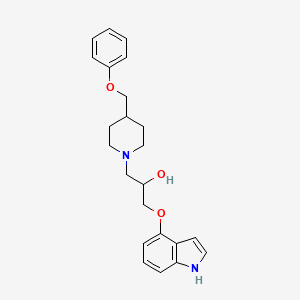
Mindodilol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mindodilol is a β-adrenoceptor blocker and vasodilator. It is primarily used in research settings and is not intended for human consumption . The compound has a molecular formula of C23H28N2O3 and a molecular weight of 380.48 .
Preparation Methods
Mindodilol is synthesized through a series of chemical reactions involving specific reagents and conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the synthesis involves the use of advanced organic chemistry techniques and requires precise control of reaction conditions .
Chemical Reactions Analysis
Mindodilol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Mindodilol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of β-adrenoceptor blockers and vasodilators.
Biology: It is used in research on the physiological effects of β-adrenoceptor blockers and vasodilators.
Medicine: It is used in preclinical studies to investigate its potential therapeutic effects.
Industry: It is used in the development of new β-adrenoceptor blockers and vasodilators.
Mechanism of Action
Mindodilol exerts its effects by blocking β-adrenoceptors, which are receptors for the neurotransmitters adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure. The compound also acts as a vasodilator, causing blood vessels to widen and increasing blood flow .
Comparison with Similar Compounds
Mindodilol is similar to other β-adrenoceptor blockers and vasodilators, such as propranolol and atenolol. it has unique properties that make it distinct from these compounds. For example, this compound has a different molecular structure and may have different pharmacokinetic and pharmacodynamic properties .
Similar compounds include:
- Propranolol
- Atenolol
- Metoprolol
- Timolol
Properties
CAS No. |
70260-53-6 |
|---|---|
Molecular Formula |
C23H28N2O3 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-(1H-indol-4-yloxy)-3-[4-(phenoxymethyl)piperidin-1-yl]propan-2-ol |
InChI |
InChI=1S/C23H28N2O3/c26-19(17-28-23-8-4-7-22-21(23)9-12-24-22)15-25-13-10-18(11-14-25)16-27-20-5-2-1-3-6-20/h1-9,12,18-19,24,26H,10-11,13-17H2 |
InChI Key |
ARFNSMYWLYZEPU-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1COC2=CC=CC=C2)CC(COC3=CC=CC4=C3C=CN4)O |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC=C2)CC(COC3=CC=CC4=C3C=CN4)O |
Synonyms |
4-(2-hydoxy-3-(4-(phenoxymethyl)piperidino)propoxy)indole BM 12,434 BM 12434 BM-12434 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


